molecular formula C13H8Cl2N2O B3024845 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline CAS No. 293737-70-9

4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline

Cat. No. B3024845
CAS RN: 293737-70-9
M. Wt: 279.12 g/mol
InChI Key: ZVELTGQXALDYDU-UHFFFAOYSA-N
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Description

“4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C13H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzoxazoles, such as “4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline”, can be achieved through various methods. One method involves the use of o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline” is represented by the linear formula C13H8Cl2N2O . It has a molecular weight of 279.128 .

Scientific Research Applications

Amino Acid Derivatization and Analysis

4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline: has been employed in analytical chemistry for amino acid determination. Researchers have used its derivative, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) , in ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) to simultaneously detect 20 free amino acids in Chinese jujube date. This method allows for accurate quantification with good correlation between amino acid concentrations and peak areas .

Benzothiazole-Heterocyclic Derivatives

The synthesis and characterization of benzothiazole-heterocyclic derivatives, including those derived from 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline , have been investigated. These compounds exhibit diverse properties and may find applications in materials science, pharmaceuticals, or agrochemicals .

Eco-Friendly Pyrotechnics

Metal salts of 4-Chloro-3,5-dinitropyrazole (a related compound) have been explored for eco-friendly pyrotechnic applications. These energetic materials demonstrate successful ignition and combustion, producing characteristic flames. Their use aligns with efforts to develop safer and more environmentally friendly pyrotechnic compositions .

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

While not directly about the compound itself, trifluoromethylpyridines —a structural motif that can be derived from 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline —play a crucial role in active agrochemical and pharmaceutical ingredients. Researchers have synthesized and studied these compounds due to their biological activity and potential applications .

Safety And Hazards

Sigma-Aldrich provides “4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-4-12-11(5-7)17-13(18-12)9-6-8(16)2-3-10(9)15/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVELTGQXALDYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352201
Record name 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline

CAS RN

293737-70-9
Record name 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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